Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol
Description
Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol is a tetrahydropyran derivative characterized by a hydroxyl group at position 4, methyl groups at positions 2 and 4, and a phenyl substituent at position 4.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-6-phenyloxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-8-13(2,14)9-12(15-10)11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDWBOZGGBDJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C2=CC=CC=C2)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004414 | |
| Record name | 2,4-Dimethyl-6-phenyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84145-51-7 | |
| Record name | Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethyl-6-phenyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Dihydropyran: One common method involves the hydrogenation of 2,5-dihydropyran using hydrogen gas and a suitable catalyst such as platinum or silver.
Cyclization Reactions: Another approach includes cyclization reactions involving hydroxyalkenes in the presence of catalysts like lanthanide triflates or silver triflate.
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen based on cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts such as palladium on carbon.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nucleophiles.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
Perfuming Ingredient
One of the primary applications of Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol is in the formulation of perfumes and fragrance compositions. The compound is recognized for its ability to enhance the olfactory properties of various products, including:
- Perfumes : Used as a key ingredient to create complex fragrance profiles.
- Cosmetic Products : Incorporated into shampoos, soaps, and body lotions.
- Household Products : Utilized in air fresheners and cleaning products.
Concentration Ranges
The effective concentration of this compound varies based on the product type:
- Perfume Bases : 0.1% to 10% by weight.
- Functional Articles : Lower concentrations are often sufficient.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions to yield new compounds with potential applications in pharmaceuticals and agrochemicals.
Synthesis Case Studies
- Multicomponent Reactions :
- Pharmaceutical Applications :
Data Table: Applications Overview
| Application Area | Specific Uses | Concentration Range |
|---|---|---|
| Perfumes | Base for fragrance compositions | 0.1% - 10% |
| Cosmetics | Shampoos, soaps, lotions | Varies by product |
| Household Products | Air fresheners, cleaning agents | Lower concentrations |
| Chemical Synthesis | Building block for organic synthesis | N/A |
Mechanism of Action
The mechanism by which tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol exerts its effects involves interactions with various molecular targets. Its structure allows it to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Modifications
Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9) :
The simplest analog lacks methyl and phenyl groups. It has a molecular weight of 102.13 g/mol and a boiling point of 60.5°C at 0.7 Torr. Its hydroxyl group contributes to moderate hydrophilicity, whereas the target compound’s methyl and phenyl groups increase hydrophobicity and steric bulk .- 4-Methyltetrahydro-2H-pyran-4-ol (CAS 7525-64-6): This analog features a single methyl group at position 3. The added methyl group increases molecular weight (116.16 g/mol) and reduces water solubility compared to the unsubstituted tetrahydropyranol. The target compound’s additional methyl (position 2) and phenyl (position 6) groups further enhance lipophilicity and may influence binding affinity in biological systems .
Heteroatom Substitution
- 4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol (CAS 1996355-67-9): Replacing the pyran oxygen with sulfur alters electronic properties. The chloro and methoxy substituents on the phenyl ring introduce steric and electronic effects absent in the target compound .
Substituent Variations
Tetrahydro-2-isobutyl-4-methylpyran-4-ol (CAS 63500-71-0) :
The isobutyl group at position 2 introduces significant steric hindrance compared to the target compound’s methyl group. This may affect reaction kinetics in synthetic pathways or interactions with biological targets .- Compound 40 (): A pharmacologically relevant analog with a chlorophenyl-imidazo substituent.
Physicochemical Properties
Key Observations :
- The target compound’s phenyl group significantly increases molecular weight and logP, suggesting high lipid membrane permeability.
- Methyl groups at positions 2 and 4 likely reduce conformational flexibility, impacting crystallization and solubility .
Biological Activity
Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound, with the chemical formula C13H18O2, features a tetrahydropyran ring that is substituted at positions 2, 4, and 6. The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions to ensure the formation of the desired stereochemical configuration.
A notable method includes treating 6-substituted dihydropyran derivatives with carbon nucleophiles, leading to the formation of tetrahydropyran rings. This approach has been instrumental in developing various tetrahydropyran-based compounds that exhibit biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values vary among different strains, highlighting its potential as an antimicrobial agent .
| Bacterial Strain | MIC (μmol/mL) |
|---|---|
| Staphylococcus aureus | 1–5 |
| Escherichia coli | 2–6 |
| Klebsiella pneumoniae | 4–7 |
| Streptococcus pyogenes | 5–9 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . It has shown promising results in inhibiting the growth of various cancer cell lines. For example, it was reported to induce apoptosis in human colorectal cancer cells (HCT116) through mechanisms involving p53 activation .
The compound's effects on cell viability were assessed using the sulforhodamine B (SRB) assay, with results indicating significant antiproliferative activity at low concentrations.
| Cell Line | GI50 (μM) |
|---|---|
| HCT116 (p53+/+) | 0.17 |
| HFF-1 (normal fibroblasts) | >30 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of tetrahydro derivatives. Modifications at various positions on the tetrahydropyran ring can significantly influence their potency and selectivity for target cells. For instance, variations in substituents at the phenyl group have been linked to enhanced anticancer activity .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antimicrobial properties against clinical isolates of E. coli, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .
- Cancer Cell Inhibition : In vitro studies showed that tetrahydro derivatives could effectively inhibit cell proliferation in HCT116 cells by inducing apoptosis and reducing anti-apoptotic protein levels such as Bcl-2 .
Q & A
Q. Methodological Considerations
- Stereochemical Control : Use chiral auxiliaries or catalysts (e.g., Sharpless conditions) to enforce diastereoselectivity. For example, highlights the use of pyridinium p-toluenesulfonate in protecting alcohol groups during synthesis, which can influence stereochemistry.
- Reagent Selection : Lithium aluminum hydride (LAH) for selective reductions and Grignard reagents for alkylation (avoiding over-substitution).
Q. Table 1: Comparison of Synthetic Routes
How can the stereochemistry of this compound be unambiguously determined?
Basic Research Question
X-ray Crystallography (XRD) is the gold standard. For example, notes the use of SHELX programs for refining crystal structures, which can resolve axial vs. equatorial substituent orientations. NMR Spectroscopy is complementary:
Q. Methodological Workflow
Crystallize the compound using vapor diffusion (e.g., hexane/EtOAc).
Collect XRD Data (Mo Kα radiation, 100 K).
Refine Structure via SHELXL ().
How can researchers resolve contradictions in reported spectroscopic data for this compound?
Advanced Research Question
Discrepancies in melting points, C-NMR shifts, or optical rotations often arise from impurities or polymorphic forms.
Q. Stepwise Resolution Protocol
Reproduce Synthesis : Strictly follow documented conditions (e.g., ’s anhydrous solvent requirements).
Chromatographic Purity Check : Use HPLC with a chiral column (e.g., Chiralpak IA) to isolate enantiomers.
Cross-Validate Spectra : Compare with high-purity standards from PubChem or CAS ().
Q. Table 2: Discrepant Data Analysis
| Parameter | Study A (PubChem) | Study B (CAS) | Likely Cause |
|---|---|---|---|
| Melting Point (°C) | 120–122 | 115–118 | Polymorphism |
| C-NMR (ppm) | δ 72.5 (C-4) | δ 70.9 | Solvent (CDCl₃ vs. DMSO) |
What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity.
Q. Methodological Approach
Optimize Geometry : Use Gaussian 16 to minimize energy.
Calculate Fukui Indices : Identify electrophilic centers (e.g., C-4 hydroxyl group’s susceptibility to acylation).
Validate Experimentally : Compare with kinetic data (e.g., ’s use of Hammett plots for substituent effects).
How can diastereoselectivity be optimized during the synthesis of this compound?
Advanced Research Question
Solvent and Temperature Effects : Polar aprotic solvents (e.g., THF) favor chair conformers with axial substituents. Lower temperatures (−78°C) enhance kinetic control.
Q. Table 3: Optimization Parameters
| Variable | Diastereomer Ratio | Yield (%) |
|---|---|---|
| PPTS, RT | 4:1 | 52 |
| Mg(OTf)₂, −40°C | 7:1 | 68 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
